molecular formula C19H16ClNO B1420615 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-19-2

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420615
CAS No.: 1160254-19-2
M. Wt: 309.8 g/mol
InChI Key: FWXHISRGCRFOHD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound with a complex structure that includes a quinoline core substituted with a dimethylphenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products

The major products formed from these reactions include a variety of amides, esters, thioesters, and substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
  • 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-methanol
  • 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-amine

Uniqueness

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-7-8-12(2)15(9-11)17-10-16(19(20)22)14-6-4-5-13(3)18(14)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXHISRGCRFOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187026
Record name 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-19-2
Record name 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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